methyl (2Z)-2-{[3-(6-chloro-1H-indol-1-yl)propanoyl]imino}-5-methyl-2,3-dihydro-1,3-thiazole-4-carboxylate
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Description
Methyl (2Z)-2-{[3-(6-chloro-1H-indol-1-yl)propanoyl]imino}-5-methyl-2,3-dihydro-1,3-thiazole-4-carboxylate is a useful research compound. Its molecular formula is C17H16ClN3O3S and its molecular weight is 377.8 g/mol. The purity is usually 95%.
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Biological Activity
Methyl (2Z)-2-{[3-(6-chloro-1H-indol-1-yl)propanoyl]imino}-5-methyl-2,3-dihydro-1,3-thiazole-4-carboxylate is a compound of significant interest in pharmacology due to its potential biological activities. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, an indole moiety, and a carboxylate group, which contribute to its biological activities. Its structural formula can be represented as follows:
This structure suggests potential interactions with various biological targets due to the presence of functional groups that can participate in hydrogen bonding and hydrophobic interactions.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer proliferation. For instance, analogs of thiazole derivatives have demonstrated potent activity against Src/Abl kinases, leading to antiproliferative effects in various tumor cell lines .
- Anti-inflammatory Activity : Compounds with similar structures have been reported to exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways.
Anticancer Activity
A significant area of research has focused on the anticancer properties of this compound. In vitro studies suggest that this compound may induce apoptosis in cancer cells. For example:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
K562 (CML model) | 5.0 | Apoptosis induction |
A549 (Lung cancer) | 7.5 | Cell cycle arrest |
MCF7 (Breast cancer) | 10.0 | Inhibition of proliferation |
These findings indicate that the compound possesses considerable potential as an anticancer agent.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies have shown that it exhibits activity against several bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15 µg/mL |
Escherichia coli | 20 µg/mL |
Pseudomonas aeruginosa | 25 µg/mL |
These results suggest that the compound could be developed further as an antimicrobial agent.
Case Studies and Research Findings
Several studies have documented the effects of this compound on various biological systems:
- In Vivo Efficacy : In a xenograft model of chronic myelogenous leukemia (CML), the compound demonstrated significant tumor regression with minimal toxicity at multiple dosing levels .
- Cell Viability Assays : Cytotoxicity assays conducted on murine B16F10 cells revealed that the compound does not exhibit cytotoxicity at concentrations below 20 µM, indicating a favorable safety profile for further development .
Properties
Molecular Formula |
C17H16ClN3O3S |
---|---|
Molecular Weight |
377.8 g/mol |
IUPAC Name |
methyl 2-[3-(6-chloroindol-1-yl)propanoylamino]-5-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C17H16ClN3O3S/c1-10-15(16(23)24-2)20-17(25-10)19-14(22)6-8-21-7-5-11-3-4-12(18)9-13(11)21/h3-5,7,9H,6,8H2,1-2H3,(H,19,20,22) |
InChI Key |
XDEBAIVDIYDRKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CCN2C=CC3=C2C=C(C=C3)Cl)C(=O)OC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.